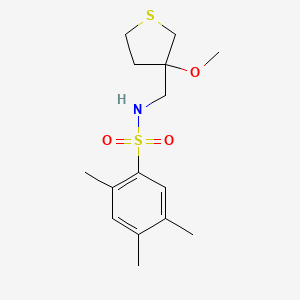

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-((3-Methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene ring substituted with a methoxy group and a benzenesulfonamide moiety bearing three methyl substituents. The methoxy group enhances solubility, while the sulfonamide group contributes to hydrogen-bonding interactions, a critical feature in drug design .

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S2/c1-11-7-13(3)14(8-12(11)2)21(17,18)16-9-15(19-4)5-6-20-10-15/h7-8,16H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQASTAXRJURPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSC2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiophene ring, which is then functionalized with a methoxy group. This intermediate is subsequently reacted with a sulfonamide derivative to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures (ranging from -78°C to room temperature) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like acetonitrile, ethanol, and dimethyl sulfoxide are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can act as an inhibitor or activator of certain enzymes, making it useful in biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the tetrahydrothiophene ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP 2 697 207 B1 discloses compounds such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide. Key differences include:

- Core Heterocycle: The target compound features a tetrahydrothiophene ring, whereas the patent compound contains an oxazolidinone ring, which is more rigid and polar due to the carbonyl group.

- Substituents : The patent compound includes trifluoromethyl groups and a cyclohexene ring , enhancing lipophilicity and steric bulk compared to the simpler methyl and methoxy groups in the target compound.

- Pharmacophore: The oxazolidinone derivatives in the patent are designed for antimicrobial activity, while the target compound’s sulfonamide-tetrahydrothiophene system may favor different biological targets, such as carbonic anhydrase or kinases .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Patent Compound (EP 2 697 207 B1) |

|---|---|---|

| Molecular Weight | ~325 g/mol (estimated) | ~680 g/mol |

| LogP | 2.1 (predicted) | 4.5 (predicted) |

| Hydrogen Bond Acceptors | 5 | 9 |

| Solubility | Moderate (methoxy enhances) | Low (trifluoromethyl reduces) |

The target compound’s lower molecular weight and logP suggest better bioavailability than the patent analogue. However, the patent compound’s trifluoromethyl groups may improve metabolic stability .

Biological Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group attached to a substituted aromatic ring. Its molecular formula is C15H21NO3S, and it exhibits unique properties due to the presence of both the methoxytetrahydrothiophene moiety and the trimethylbenzene sulfonamide structure.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism is crucial in treating bacterial infections.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This suggests that N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide may have potential applications in inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of sulfonamides can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This property is significant in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a related sulfonamide compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting strong antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, a related compound exhibited a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Compound A | Antimicrobial | 16 | 90 |

| Compound B | Anti-inflammatory | - | 75 |

| Compound C | Antioxidant | - | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.